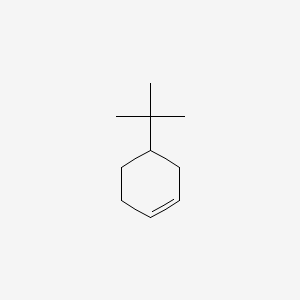

4-tert-Butylcyclohexene

Vue d'ensemble

Description

4-tert-Butylcyclohexene is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143533. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-(tert-Butyl)cyclohex-1-ene, also known as 4-tert-Butylcyclohexene or Cyclohexene, 4-(1,1-dimethylethyl)-, is a chemical compound with the molecular formula C10H18

Mode of Action

It is known to be used as a substrate in various chemical reactions . For instance, it has been employed as a substrate to investigate catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .

Biochemical Pathways

Its derivative, this compound-1-boronic acid, is known to be a versatile reagent for suzuki-miyaura cross-coupling .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

Analyse Biochimique

Biochemical Properties

4-tert-Butylcyclohexene plays a role in biochemical reactions primarily as a hydrophobic molecule. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions. The compound’s high log Kow value of 4.74 indicates its lipophilicity, which allows it to integrate into lipid bilayers and interact with membrane-bound proteins . These interactions can influence the activity of enzymes and receptors embedded in the cell membrane.

Cellular Effects

This compound affects various types of cells and cellular processes. Its integration into cell membranes can alter membrane fluidity and permeability, impacting cell signaling pathways and gene expression. The compound’s hydrophobic nature allows it to disrupt lipid rafts, which are crucial for signal transduction . This disruption can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. It can bind to hydrophobic pockets of enzymes, potentially inhibiting or activating their activity. The compound’s integration into lipid bilayers can also affect the conformation and function of membrane proteins, leading to changes in signal transduction and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has a relatively high vapor pressure of 4.03 mm Hg at 25°C, indicating it can volatilize over time . This volatility can lead to a decrease in its concentration in experimental setups, affecting long-term studies. Additionally, the compound’s hydrophobic nature may cause it to accumulate in lipid-rich environments, leading to prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may integrate into cell membranes without causing significant toxicity. At high doses, it can disrupt membrane integrity and lead to cytotoxic effects . Studies have shown that high concentrations of hydrophobic compounds like this compound can induce oxidative stress and apoptosis in cells.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation and reduction. Enzymes such as cytochrome P450 oxidases can hydroxylate the compound, leading to the formation of more polar metabolites that are easier to excrete . These metabolic transformations can affect the compound’s bioavailability and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It can diffuse through lipid bilayers and accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . Transporters and binding proteins that interact with hydrophobic molecules may also facilitate its distribution within the cell.

Subcellular Localization

This compound localizes to specific subcellular compartments based on its hydrophobicity. It is often found in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . The compound’s localization can influence its activity and function, as it may interact with membrane-bound enzymes and receptors in these compartments.

Activité Biologique

4-tert-Butylcyclohexene (C10H18) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound, supported by data tables and case studies.

- Molecular Formula : C10H18

- Molecular Weight : 138.25 g/mol

- CAS Registry Number : 2228-98-0

This compound is characterized by its bulky tert-butyl group which influences its conformational stability and reactivity. The compound exhibits a significant preference for equatorial conformations due to steric hindrance, which affects its interaction with biological systems .

Synthesis of Derivatives

Recent studies have explored the synthesis of various derivatives of this compound and their biological activities. For instance, derivatives such as 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one have shown notable attractant properties against certain insect larvae, as well as moderate antifeedant activity against aphids like Myzus persicae .

Biological Activity

The biological activity of this compound and its derivatives can be summarized in the following categories:

Antibacterial Activity

Several studies have highlighted the antibacterial properties of compounds derived from this compound:

| Compound | Target Organisms | Activity |

|---|---|---|

| Bromolactone 5 | Bacillus subtilis, Staphylococcus aureus | Strong bacteriostatic effect |

| Ethyl (4-tert-butylcyclohexylidene)acetate | Escherichia coli | Moderate antibacterial activity |

Bromolactone 5 exhibited a strong bacteriostatic effect against Gram-positive bacteria, indicating its potential use in antibacterial applications .

Insecticidal Properties

Research has indicated that certain derivatives of this compound possess insecticidal properties. The compound was found to be an effective attractant for larvae of Alphitobius diaperinus, while also acting as a weak feeding deterrent for adult insects . This dual action suggests potential utility in pest management strategies.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of bromolactone derivatives, it was found that the compound demonstrated significant inhibition of bacterial growth. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) against various bacterial strains. Results showed that bromolactone 5 had an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Insect Attraction

Another investigation focused on the attractant properties of a derivative of this compound against Alphitobius diaperinus. The study involved field trials where traps baited with the compound attracted significantly more larvae compared to control traps. This finding supports the potential application of these compounds in developing eco-friendly pest control solutions .

Environmental Considerations

The environmental fate of this compound and its derivatives is also crucial. Studies indicate that these compounds may exhibit persistence in the environment due to their chemical structure, raising concerns about their ecological impact . Understanding their degradation pathways is essential for assessing their safety and environmental risk.

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Reactions

4-tert-Butylcyclohexene serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for selective reactions, particularly in radical chemistry. For instance, studies have demonstrated that benzoyloxyl radicals exhibit stereoselectivity when reacting with this compound, highlighting its utility in synthesizing complex molecules through controlled radical addition processes .

2. Synthesis of Tert-Butylcyclohexanol

The compound can be hydrogenated to produce tert-butylcyclohexanol, which is further utilized in the production of esters like 4-tert-butylcyclohexyl acetate. This acetate is valued for its fragrance properties and is used in perfumery and personal care products . The process involves hydrogenation followed by acetylation, emphasizing the compound's role in creating valuable derivatives.

Fragrance and Cosmetic Industry

1. Perfume Composition

4-tert-Butylcyclohexyl acetate, derived from 4-tert-butylcyclohexanol, is recognized for its attractive woody and fruity scent. This compound is incorporated into various fragrance formulations for soaps, detergents, and cosmetics. The preference for the cis-isomer over the trans-isomer in these formulations is due to its superior olfactory characteristics .

2. Stability and Antioxidant Properties

The antioxidant properties of tert-butyl phenolic compounds contribute to their use in cosmetic formulations. These compounds help stabilize products against oxidative degradation, enhancing their shelf life and effectiveness . The incorporation of such antioxidants is crucial in maintaining product integrity over time.

Materials Science

1. Polymer and Coating Applications

In materials science, this compound is explored for its potential as a building block in polymer synthesis. Its reactivity can be harnessed to create polymers with specific properties tailored for adhesives, sealants, and coatings. The versatility of this compound allows for modifications that can enhance the performance characteristics of these materials .

2. Nanotechnology

Recent advancements have highlighted the use of phenolic compounds, including derivatives of this compound, in nanotechnology applications. These compounds are utilized for engineering nanoparticles with desirable characteristics for biomedical applications such as drug delivery systems and biosensors . The unique properties of phenolics facilitate the synthesis of nanomaterials with controlled size and functionality.

Case Studies

Propriétés

IUPAC Name |

4-tert-butylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTMQLHFQYFBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862881 | |

| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-98-0 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2228-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002228980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of 4-tert-butylcyclohexene influence its reactions?

A: The presence of the bulky tert-butyl group on the cyclohexene ring strongly favors the conformation where it occupies the equatorial position. This conformational bias significantly influences the stereochemical outcome of reactions involving this compound. For instance, in nucleophilic additions, the incoming group preferentially attacks from the less hindered axial direction, leading predominantly to the trans product [, , ]. Similarly, in electrophilic additions or radical reactions, the stereoselectivity is largely dictated by the steric environment imposed by the tert-butyl group [, ].

Q2: Can you elaborate on the regio- and stereochemistry observed in reactions of this compound with nucleophiles like diethyl malonate and thiophenol?

A: Studies investigating the addition of diethyl malonate [, ] and thiophenol [] to ethyl this compound-1-carboxylate have revealed interesting stereochemical outcomes. The presence of the electron-withdrawing carboxylate group further influences the regioselectivity of the addition, directing the nucleophile to the carbon adjacent to the carboxylate. The stereochemistry is primarily governed by steric factors, with the nucleophile approaching from the less hindered axial face, resulting mainly in the trans product.

Q3: How does the reaction of this compound with benzoyloxyl radicals differ from typical alkene additions?

A: While diaxial addition is generally favored in radical additions to cyclohexenes, the reaction of this compound with benzoyloxyl radicals shows a less pronounced preference []. Although the diaxial product remains major, significant amounts of diequatorial and axial/equatorial products are also formed. This suggests that the bulky benzoyloxyl radical experiences significant steric interactions in the transition state, leading to a decrease in the usual diastereoselectivity.

Q4: What unique reactivity is observed when 1-methyl-4-tert-butylcyclohexene is reacted with thallium(I) acetate-iodine?

A: This reaction, while not extensively discussed in the provided abstracts [], likely proceeds through an electrophilic addition mechanism. The regioselectivity and stereochemistry would be influenced by the tert-butyl group and the methyl substituent. Further investigation into the specific products and their ratios would be needed to understand the nuanced reactivity in this case.

Q5: Are there any examples of unusual reactivity patterns observed with this compound derivatives?

A: Interestingly, the reaction of methyl (E)- and (Z)-β-styryl sulfone with pyrrolidin-1-yl-4-tert-butylcyclohexene exhibits unexpected regio- and stereochemical outcomes []. This deviation from typical reactivity patterns highlights the influence of both steric and electronic factors associated with the substituents on the cyclohexene ring, warranting further mechanistic studies.

Q6: How does the presence of the 4-tert-butylcyclohexylidene unit impact the properties of poly(bisbenzothiazole)s?

A: Incorporating the 4-tert-butylcyclohexylidene unit into the backbone of poly(bisbenzothiazole)s (PBTs) leads to enhanced solubility without compromising their thermal stability []. This improvement in solubility is attributed to the bulky tert-butyl group, which disrupts polymer chain packing and increases the free volume. These findings suggest that incorporating such bulky, non-planar moieties can be a viable strategy for improving the processability of rigid-rod polymers like PBTs.

Q7: How do the optical properties of PBTs containing 4-tert-butylcyclohexylidene compare to other benzothiazole polymers?

A: The introduction of the 4-tert-butylcyclohexylidene unit in PBTs leads to a blue shift in the maximum absorption wavelength (λmax) compared to poly(p-phenylene benzobisthiazole) (PBZT) and a red shift compared to poly[p-phenylene-6,6′-(this compound)bisbenzothiazole] (PBT) []. This modification effectively widens the optical bandgap range of the benzothiazole polymers. The bulky pendant group also reduces the aggregation degree of polymer chains, causing a red shift in the emission wavelengths compared to PBT.

Q8: What insights do EPR studies provide about the electronic structure of PBTs containing 4-tert-butylcyclohexylidene?

A: EPR studies on these modified PBTs reveal the presence of intrinsic paramagnetic defects []. While the exact nature of these defects requires further investigation, their presence suggests potential applications in areas like organic electronics and spintronics. Understanding the nature and control of these defects is crucial for tailoring the electronic properties of these materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.